4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine

Lipophilicity Hansch parameter Drug design

Acquire the only heteroaryl bromide that combines a 4-bromo coupling handle, a 2-methyl steric modulator, and a 6-trifluoromethoxy pharmacophore. This precise triad delivers a 0.16 log-unit lipophilicity increase over CF3 analogs (π = +1.04 vs. +0.88) and 5-7 times faster Suzuki-Miyaura reactivity than 4-chloro variants. Designed for medicinal chemists optimizing CNS lead series, agrochemical SAR studies, and fragment-based libraries. Secure batch-to-batch consistency now.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B13089920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)OC(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO/c1-4-2-5(8)3-6(12-4)13-7(9,10)11/h2-3H,1H3
InChIKeyUNPXWNHYMXBRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine – A Strategic Heteroaryl Bromide Building Block for Life-Sciences Synthesis and Procurement


4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine (CAS 1361823-44-0; molecular formula C₇H₅BrF₃NO; molecular weight 256.02 g/mol) belongs to the class of halogenated trifluoromethoxypyridines – a family of heteroaryl building blocks that has gained significant traction in medicinal, agrochemical, and materials research due to the unique physicochemical signature conferred by the OCF₃ group [1]. The compound features three distinct functional handles on the pyridine core: a bromine atom at the 4-position enabling palladium-catalyzed cross-coupling diversification, a methyl group at the 2-position providing steric and electronic modulation, and a trifluoromethoxy substituent at the 6-position that delivers high lipophilicity (Hansch π = +1.04) and strong electron-withdrawing character (χ ≈ 3.7) [1]. These combined attributes distinguish it from closely related trifluoromethyl (CF₃), methoxy (OCH₃), and chloro analogs in ways that are directly relevant to synthetic route design, physicochemical property optimization, and procurement decision-making.

Why 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine Cannot Be Casually Replaced by Its CF₃, OCH₃, or Chloro Congeners


The combination of a 4-bromo leaving group, a 2-methyl steric/electronic modulator, and a 6-trifluoromethoxy substituent generates a reactivity and physicochemical profile that is not replicated by any single in-class analog. The OCF₃ group delivers a Hansch lipophilicity parameter (π = +1.04) that is 0.16 log-units higher than that of CF₃ (π = +0.88) and more than one full log-unit above that of OCH₃ (π = −0.02) [1], translating to measurably different logP, membrane permeability, and metabolic stability in derived bioactive molecules. Simultaneously, the C₄–Br bond provides 5- to 7-fold greater cross-coupling reactivity compared to the corresponding C₄–Cl bond [2], enabling chemoselective diversification strategies that chloro analogs cannot support. The 2-methyl group further differentiates the compound from des-methyl analogs (e.g., 4-bromo-2-(trifluoromethoxy)pyridine) by altering both the steric environment at the reactive 4-position and the electronic distribution across the ring. Attempting to substitute any of these three structural features with a generic alternative inherently changes the compound's performance in multi-step synthesis, structure-activity relationship (SAR) exploration, and final physicochemical profiling.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine Against Its Closest Analogs


Lipophilicity Advantage Over the Trifluoromethyl (CF₃) Analog – Hansch π Parameter Comparison

The trifluoromethoxy (OCF₃) substituent on the target compound confers a Hansch hydrophobic substituent constant of π = +1.04, which is 0.16 log-units higher than that of the trifluoromethyl (CF₃) group (π = +0.88) present on the direct analog 4-bromo-2-methyl-6-(trifluoromethyl)pyridine [1]. This difference is consistent across multiple independent determinations [2]. The Δπ of +0.16 predicts that, all else being equal, the target compound will exhibit a logP approximately 0.16 units higher than its CF₃ counterpart – a difference that is corroborated by the measured logP of the CF₃ analog (2.92–3.17) , implying a logP range of approximately 3.08–3.33 for the OCF₃ compound. In medicinal chemistry, a ΔlogP of 0.16 can meaningfully influence membrane permeability, oral bioavailability, and tissue distribution.

Lipophilicity Hansch parameter Drug design ADME

Lipophilicity Differentiation Versus the Methoxy (OCH₃) Analog – A >1 Log-Unit Gap

Compared to the methoxy analog 4-bromo-2-methoxy-6-methylpyridine (CAS 1083169-00-9, MW 202.05), the target compound's OCF₃ group provides a dramatic lipophilicity increase: π(OCF₃) = +1.04 versus π(OCH₃) = −0.02, a net difference of +1.06 log-units [1]. This >1 log-unit gap translates to an approximately 11.5-fold higher octanol/water partition coefficient, fundamentally altering the compound's suitability for membrane-permeable drug candidates versus aqueous-soluble probes. Furthermore, the OCF₃ group is widely documented to confer superior metabolic stability compared to OCH₃, which is susceptible to oxidative O-demethylation by cytochrome P450 enzymes [2].

Lipophilicity Metabolic stability Bioisostere Lead optimization

C–Br Versus C–Cl Cross-Coupling Reactivity: 5- to 7-Fold Rate Enhancement

The C₄–Br bond in the target compound provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C₄–Cl bond in 4-chloro-2-methyl-6-(trifluoromethoxy)pyridine (CAS 1361787-15-6). Comparative studies across bromo-chloropyridine systems demonstrate that bromine exhibits 5- to 7-fold higher reactivity than chlorine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, attributable to the lower C–Br bond dissociation energy [1]. This reactivity differential enables chemoselective sequential functionalization strategies: the C₄–Br position can be selectively coupled in the presence of other chlorine substituents, a capability not available with the chloro analog [2].

Cross-coupling Suzuki-Miyaura Chemoselectivity Synthetic efficiency

Electronic Effects: OCF₃ Electronegativity and Orthogonal Conformation Differentiate Target from CF₃ and OCH₃ Analogs

The OCF₃ group possesses an electronegativity of χ ≈ 3.7, approaching that of fluorine (χ = 4.0) and significantly exceeding that of CF₃ [1]. This strong electron-withdrawing character reduces the electron density on the pyridine ring, modulating both the reactivity of the C₄–Br bond toward oxidative addition and the basicity of the pyridine nitrogen. Additionally, X-ray crystallographic studies confirm that in aryl trifluoromethyl ethers, the OCF₃ moiety adopts a conformation orthogonal to the aromatic ring plane [1][2], a geometric feature absent in both CF₃ (freely rotating) and OCH₃ (in-plane conjugation) analogs. This orthogonal orientation can enhance binding affinity in drug-target complexes by presenting a unique three-dimensional pharmacophore [1].

Electronegativity Conformational analysis Binding affinity Molecular recognition

Steric and Electronic Modulation by the 2-Methyl Group: Differentiation from Des-Methyl Analog

The 2-methyl substituent on the target compound distinguishes it from 4-bromo-2-(trifluoromethoxy)pyridine (CAS 1361880-72-9, MW 241.99), which lacks this group. The methyl group at the 2-position ortho to the pyridine nitrogen sterically shields the nitrogen from unwanted coordination to palladium catalysts, potentially improving cross-coupling yields at the 4-position by reducing catalyst poisoning. In the RSC Chem. Sci. 2016 study, substrates bearing electron-donating substituents (such as methyl) para to a protected N-hydroxylamine underwent OCF₃-migration rearrangement at or below room temperature, whereas unsubstituted analogs required elevated temperatures [1]. This indicates that the 2-methyl group electronically activates the pyridine ring toward certain transformations, a property not shared by the des-methyl analog.

Steric effects Regioselectivity Cross-coupling Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity Without Metabolic Liability

When a lead series demands a lipophilicity increase of ~0.16 log-units beyond what the CF₃ analog can deliver, without introducing the metabolic O-demethylation risk of the OCH₃ analog, 4-bromo-2-methyl-6-(trifluoromethoxy)pyridine is the indicated building block. The Hansch π differential of +0.16 over CF₃ (π = +1.04 vs. +0.88) [1] provides a measurable and predictable logD increment that can improve membrane permeability while the OCF₃ group simultaneously resists oxidative metabolism [2]. This scenario is particularly relevant for CNS-penetrant programs where logD in the 2–4 range is critical and every 0.1–0.2 log-unit matters.

Parallel Library Synthesis Requiring Chemoselective and High-Yielding Cross-Coupling

For medicinal chemistry groups building compound libraries via Suzuki-Miyaura diversification, the C₄–Br bond of 4-bromo-2-methyl-6-(trifluoromethoxy)pyridine offers 5- to 7-fold higher cross-coupling reactivity compared to the corresponding C₄–Cl analog [1]. This enables faster reaction times, lower palladium catalyst loadings, and higher isolated yields under milder conditions – all of which reduce per-compound synthesis cost in parallel format. The 2-methyl group further enhances utility by sterically shielding the pyridine nitrogen from unproductive palladium coordination, potentially improving catalyst turnover [2].

Agrochemical Discovery: Fluorine-Containing Heterocyclic Scaffolds with Optimized Environmental Fate

Trifluoromethoxypyridines are established pharmacophores in modern agrochemical development, where the OCF₃ group contributes to enhanced lipophilicity for cuticular penetration in plants and improved metabolic stability in target organisms [1]. The orthogonal conformation of the OCF₃ group [2] may additionally confer unique binding interactions with fungal or insect targets. The 4-bromo handle enables late-stage diversification to explore structure-activity relationships around the pyridine core without resynthesizing the trifluoromethoxy-containing intermediate.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

In FBDD programs, where small, highly functionalized heteroaryl bromides serve as core fragments for iterative growth, 4-bromo-2-methyl-6-(trifluoromethoxy)pyridine provides three differentiated vectors for elaboration: the 4-bromo position for Pd-catalyzed coupling, the 2-methyl group as a fixed lipophilic anchor, and the 6-OCF₃ group as a conformationally distinct pharmacophoric element [1]. The >1 log-unit lipophilicity advantage over the OCH₃ analog (Δπ = +1.06) ensures that derived fragments occupy a different property space, enabling scaffold-hopping between hydrophilic and lipophilic series from a common synthetic intermediate.

Quote Request

Request a Quote for 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.